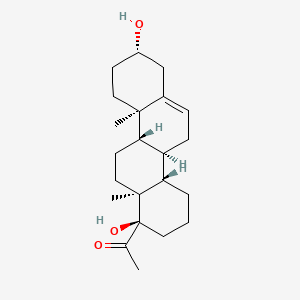
2-Phenyl-5-propylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-propylpyrazine is an organic compound with the molecular formula C13H14N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by a pyrazine ring substituted with a phenyl group at the 2-position and a propyl group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with 1,3-diketones under acidic conditions, followed by alkylation with propyl halides . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl and propyl groups onto the pyrazine ring .
Industrial Production Methods: Industrial production of this compound often employs high-throughput methods such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-propylpyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Substituted phenylpyrazines.
Scientific Research Applications
2-Phenyl-5-propylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-propylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
2-Phenylpyrazine: Lacks the propyl group, resulting in different chemical and biological properties.
5-Propylpyrazine: Lacks the phenyl group, leading to variations in reactivity and applications.
2,5-Diphenylpyrazine:
Uniqueness: 2-Phenyl-5-propylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and propyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
94021-40-6 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-phenyl-5-propylpyrazine |
InChI |
InChI=1S/C13H14N2/c1-2-6-12-9-15-13(10-14-12)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
LEOYBBISWJJHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



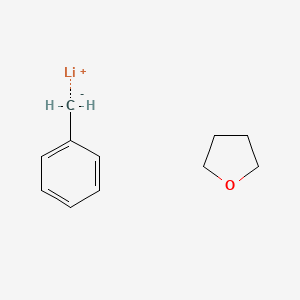
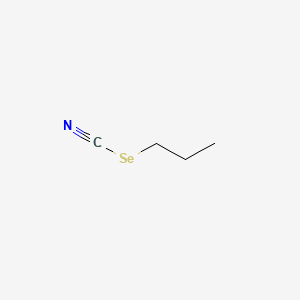

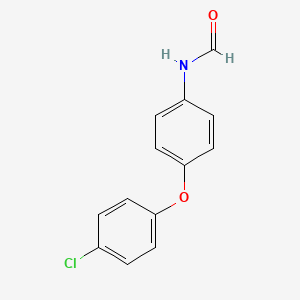
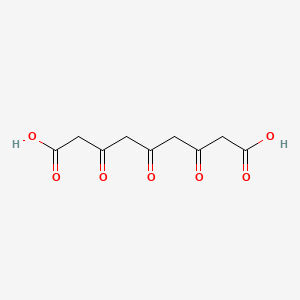
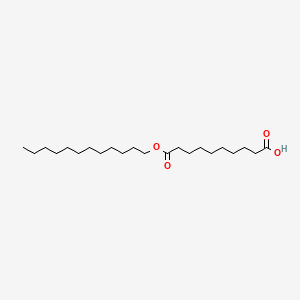
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
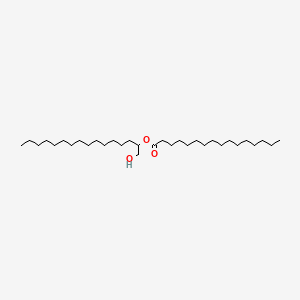
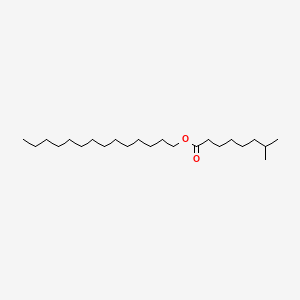
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
